molecular formula C23H21ClN4O3S B250692 N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea

Cat. No.: B250692
M. Wt: 469 g/mol
InChI Key: BWLBGMMBRBGGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea, also known as TAK-659, is a novel small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea inhibits BTK by binding to the enzyme's active site and preventing its phosphorylation. BTK is a key mediator of BCR signaling, which is essential for the survival and proliferation of B-cells. By inhibiting BTK, this compound disrupts BCR signaling and induces apoptosis (programmed cell death) in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, disruption of BCR signaling, induction of apoptosis in B-cells, and enhancement of the activity of other anti-cancer agents. This compound has also been shown to have good oral bioavailability and pharmacokinetic properties in preclinical models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good efficacy in preclinical models of B-cell malignancies and has the potential to be used in combination with other anti-cancer agents. However, this compound has some limitations, such as its relatively short half-life and the potential for drug resistance to develop over time.

Future Directions

There are several future directions for the research and development of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea. These include:
1. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various B-cell malignancies. Further clinical studies are needed to evaluate its safety and efficacy in larger patient populations.
2. Combination therapy: this compound has shown promising results in combination with other anti-cancer agents, such as rituximab and venetoclax. Further studies are needed to evaluate the potential of this compound in combination with other agents.
3. Drug resistance: The development of drug resistance is a major challenge in the treatment of cancer. Further studies are needed to identify the mechanisms of resistance to this compound and to develop strategies to overcome it.
4. Alternative targets: While BTK is a key target in B-cell malignancies, there are other targets in the BCR signaling pathway that could be explored as potential therapeutic targets. Further studies are needed to identify these targets and to develop inhibitors that target them.
In conclusion, this compound is a novel small molecule inhibitor that targets BTK and has shown promising results in preclinical studies. Further research is needed to evaluate its safety and efficacy in clinical trials and to explore its potential in combination with other anti-cancer agents.

Synthesis Methods

The synthesis of N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea involves several steps, including the preparation of intermediate compounds and their subsequent coupling. The starting materials for the synthesis are 4-chlorobenzoyl chloride, 2-furoic acid, and 1-(2-aminophenyl)piperazine. The intermediate compounds are then prepared by reacting these starting materials with various reagents, such as thionyl chloride, triethylamine, and N,N-dimethylformamide. The final step involves coupling the intermediate compounds to form this compound.

Scientific Research Applications

N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-N'-(2-furoyl)thiourea has been extensively studied in preclinical models of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). These studies have shown that this compound effectively inhibits BTK activity and disrupts BCR signaling, leading to decreased proliferation and survival of B-cells. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab and venetoclax, in preclinical models.

Properties

Molecular Formula

C23H21ClN4O3S

Molecular Weight

469 g/mol

IUPAC Name

N-[[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C23H21ClN4O3S/c24-17-9-7-16(8-10-17)22(30)28-13-11-27(12-14-28)19-5-2-1-4-18(19)25-23(32)26-21(29)20-6-3-15-31-20/h1-10,15H,11-14H2,(H2,25,26,29,32)

InChI Key

BWLBGMMBRBGGPN-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.